molecular formula C25H20N2O5S B2929250 2-oxo-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide CAS No. 955229-42-2

2-oxo-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide

Cat. No.: B2929250
CAS No.: 955229-42-2
M. Wt: 460.5
InChI Key: BURPAINMLXHWMN-UHFFFAOYSA-N
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Description

2-oxo-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide is a coumarin-derived compound characterized by a 2-oxo-2H-chromene-3-carboxamide backbone fused to a tetrahydroisoquinoline moiety bearing a phenylsulfonyl group.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5S/c28-24(22-15-18-6-4-5-9-23(18)32-25(22)29)26-20-11-10-17-12-13-27(16-19(17)14-20)33(30,31)21-7-2-1-3-8-21/h1-11,14-15H,12-13,16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURPAINMLXHWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Tetrahydroisoquinoline Moiety: This step involves the Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone to form the tetrahydroisoquinoline structure.

    Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction, typically using phenylsulfonyl chloride in the presence of a base.

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine under coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

The compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and neurological disorders, due to its ability to modulate specific biological pathways.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-oxo-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with protein active sites, while the chromene and tetrahydroisoquinoline moieties can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituent Synthetic Yield Melting Point (°C) Notable Properties
Target Compound Coumarin-3-carboxamide 2-(Phenylsulfonyl)-tetrahydroisoquinoline Not Reported Not Reported High steric bulk, potential CNS activity
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) Coumarin-3-carboxamide 4-Sulfamoylphenyl 58–86% >300 High thermal stability
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide Coumarin-3-carboxamide 4-Methoxyphenethyl Not Reported Not Reported Enhanced solubility
N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide Quinoline-3-carboxamide Variable aryl Moderate 180–220 DNA-binding affinity

Structure-Activity Relationship (SAR) Insights

  • Tetrahydroisoquinoline Moiety: The bicyclic structure in the target compound likely enhances binding to hydrophobic pockets in biological targets (e.g., kinases or GPCRs) compared to simpler aryl substituents in 12 or C .
  • Synthetic Challenges : High melting points (>300°C for 12 ) suggest crystalline stability, but the absence of data for the target compound underscores the need for further characterization .

Biological Activity

The compound 2-oxo-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide is a synthetic derivative that incorporates both chromene and tetrahydroisoquinoline moieties. This unique structure suggests potential for diverse biological activities, particularly in pharmacological applications. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a complex structure that can be broken down into its key components:

  • Chromene Core : Known for its diverse biological activities including anticancer and antimicrobial properties.
  • Tetrahydroisoquinoline Moiety : Associated with neuroprotective effects and modulation of various receptors.
  • Phenylsulfonyl Group : Often enhances the bioavailability and solubility of compounds.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity :
    • Compounds with chromene structures have shown potential in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
    • Specific studies have demonstrated that chromene derivatives can disrupt tubulin polymerization, leading to apoptosis in cancer cells .
  • Antimicrobial Properties :
    • The presence of the tetrahydroisoquinoline moiety has been linked to antimicrobial effects against various pathogens. Studies have shown that these compounds can inhibit bacterial growth by targeting specific bacterial enzymes .
  • Neuroprotective Effects :
    • Tetrahydroisoquinoline derivatives are known for their neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .
  • Anti-inflammatory Activity :
    • Some studies suggest that compounds with similar structures can modulate inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

  • Inhibition of Enzymatic Activity : Many derivatives inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various G-protein coupled receptors (GPCRs), influencing cellular signaling pathways related to pain and inflammation .

Case Studies

Several studies have explored the effects of similar compounds on different biological systems:

  • Cancer Cell Lines : A study reported that a related chromene derivative induced apoptosis in human breast cancer cell lines through caspase activation .
  • Animal Models : In vivo studies demonstrated that tetrahydroisoquinoline derivatives effectively reduced symptoms in models of autoimmune diseases by modulating Th17 cell activity .
  • Antimicrobial Testing : Research indicated that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
AnticancerInduction of apoptosis, inhibition of tubulin polymerization
AntimicrobialInhibition of bacterial growth
NeuroprotectiveModulation of neurotransmitter receptors
Anti-inflammatoryInhibition of COX and LOX enzymes

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